molecular formula C9H9F3O2 B8800962 4-Ethoxy-2-(trifluoromethyl)phenol

4-Ethoxy-2-(trifluoromethyl)phenol

Cat. No.: B8800962
M. Wt: 206.16 g/mol
InChI Key: FFFDNYUQDANXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of an ethoxy group (-OCH2CH3) and a trifluoromethyl group (-CF3) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(trifluoromethyl)phenol typically involves the introduction of the ethoxy and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where the phenol is treated with ethyl iodide in the presence of a base to introduce the ethoxy group. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-Ethoxy-2-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-(trifluoromethyl)-phenol: Similar structure with a methoxy group instead of an ethoxy group.

    4-Ethoxy-2-(trifluoromethyl)-benzoic acid: Contains a carboxylic acid group instead of a phenol group.

    4-Ethoxy-2-(trifluoromethyl)-aniline: Contains an amino group instead of a phenol group.

Uniqueness

4-Ethoxy-2-(trifluoromethyl)phenol is unique due to the combination of the ethoxy and trifluoromethyl groups on the phenol ring, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

4-ethoxy-2-(trifluoromethyl)phenol

InChI

InChI=1S/C9H9F3O2/c1-2-14-6-3-4-8(13)7(5-6)9(10,11)12/h3-5,13H,2H2,1H3

InChI Key

FFFDNYUQDANXCE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic acid (21.3 g) was added to a mixture of THF (200 mL) and Compound (d) (8.28 g) at room temperature, and the mixture was stirred at 0° C. under a nitrogen atmosphere. After adding 30% hydrogen peroxide water (40.1 g) dropwise, the resulting reaction mixture was carefully heated and stirred at 50° C. for 4 hours. Saturated aqueous sodium hydrogen sulfite (200 mL) was then slowly added dropwise at 0° C., and the reaction mixture was extracted three times with ether. The organic layers were combined, washed with aqueous saturated sodium hydrogen sulfite, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 6.67 g of Compound (e).
Quantity
21.3 g
Type
reactant
Reaction Step One
Name
Compound ( d )
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
hydrogen peroxide water
Quantity
40.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

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